1,4-Dibenzoylbenzene
Overview
Description
1,4-Dibenzoylbenzene is a compound that can be synthesized through various chemical reactions involving benzene derivatives. It is characterized by the presence of two benzoyl groups attached to a benzene ring at the 1 and 4 positions. This compound is of interest due to its potential applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for creating 1,4-Dibenzoylbenzene. For instance, 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was synthesized by treating a chloromercurio precursor with methylmagnesium chloride, suggesting that organometallic intermediates could be used in the synthesis of dibenzoylbenzene derivatives . Additionally, the synthesis of 2,5-dibenzoyl-1,4-diiodobenzene from 2,5-dibenzoyl-1,4-phenylenediamine through diazotization and iodination indicates that similar strategies could be applied to synthesize 1,4-Dibenzoylbenzene .
Molecular Structure Analysis
The molecular structure of compounds similar to 1,4-Dibenzoylbenzene has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the structure of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around the phosphorus atoms . Similarly, the crystal structure of 2,5-dibenzoyl-1,4-diiodobenzene was determined, providing valuable information about the arrangement of substituents on the benzene ring .
Chemical Reactions Analysis
The reactivity of benzene derivatives can shed light on the chemical reactions involving 1,4-Dibenzoylbenzene. For instance, 1,4-dihydrobenzene reacts with bromine to form addition products, suggesting that 1,4-Dibenzoylbenzene could also undergo electrophilic aromatic substitution reactions with halogens . Moreover, the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with nucleophiles to form polyfunctional tetrazolic thioethers indicate that 1,4-Dibenzoylbenzene might participate in similar nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Dibenzoylbenzene can be inferred from related compounds. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene were investigated through electrochemical measurements, which could be relevant for understanding the redox behavior of 1,4-Dibenzoylbenzene . The crystal packing and intermolecular interactions observed in the crystal structures of related compounds, such as the hydrogen bonding in 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, provide insights into the solid-state properties of 1,4-Dibenzoylbenzene .
Scientific Research Applications
Phosphorescent Materials
1,4-Dibenzoylbenzene has been utilized in the assembly of organic phosphorescent co-crystals. In one study, it was combined with carbazole to enhance phosphorescence through spin-orbital coupling. This application is instructive for developing phosphorescent nano- or micro-materials (Gao et al., 2012).
Polymer Membrane Development
Research has shown the use of 1,4-Dibenzoylbenzene in the synthesis of sulfonated poly(phenylene) membranes. These membranes, containing multi-phenyl rings, offer potential applications in proton exchange membrane fuel cells. The polymer's structure and properties, such as ion exchange capacity and proton conductivity, were thoroughly investigated (Jang et al., 2016).
Chemical Reactions and Syntheses
1,4-Dibenzoylbenzene is also integral in various chemical syntheses and reactions. For instance, it has been used in the preparation of polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions (Khodaei et al., 2008). Additionally, its reactions with sulfur dioxide have been explored, yielding products like 1,4-bis[α-sulfobenzyl]benzene (Nagai et al., 1968).
Mechanism of Action
Target of Action
This compound is a derivative of benzophenone , and it’s known that benzophenone and its derivatives can undergo various photoreactions . .
Mode of Action
It’s known that benzophenone and its derivatives, including 1,4-Dibenzoylbenzene, can undergo protonation of their triplet state, initiating the formation of ketyl radicals and other selective photoreactions . These reactions have been investigated using nanosecond time-resolved resonance Raman spectroscopy .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.74 (iLOGP), indicating its potential for bioavailability .
Result of Action
Given its ability to form ketyl radicals, it may induce oxidative stress and related cellular responses
Action Environment
Factors such as pH, temperature, and light exposure could potentially influence its stability and activity, given its photoreactive nature .
properties
IUPAC Name |
(4-benzoylphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19(15-7-3-1-4-8-15)17-11-13-18(14-12-17)20(22)16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPENBPVOAXERED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184245 | |
Record name | 1,4-Dibenzoylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3016-97-5 | |
Record name | 1,4-Dibenzoylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3016-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dibenzoylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003016975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dibenzoylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibenzoylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the protonation of aromatic ketones like benzophenone and its derivatives, including 1,4-dibenzoylbenzene, influence their photochemical reactivity in acidic solutions?
A1: Protonation of aromatic ketones like benzophenone and its derivatives, including 1,4-dibenzoylbenzene, plays a crucial role in dictating their photochemical behavior in acidic solutions. Research using nanosecond time-resolved resonance Raman spectroscopy (ns-TR3) suggests that the protonation of the triplet excited state of these ketones facilitates various photochemical reactions [, ]. For instance, in acidic aqueous solutions, protonation can lead to photohydration reactions in benzophenone, a photoredox reaction in 3-(hydroxymethyl)benzophenone, and a decarboxylation reaction in ketoprofen following an excited-state intramolecular proton transfer (ESIPT) [, ]. While the specific impact on 1,4-dibenzoylbenzene isn't detailed in the provided research, it highlights the importance of protonation in modulating the reactivity of this class of compounds.
Q2: Can 1,4-dibenzoylbenzene undergo palladium-catalyzed cyclization reactions?
A2: Yes, 1,4-dibenzoylbenzene can undergo palladium-catalyzed cyclization reactions. Research has demonstrated that treating 1,4-dibenzoylbenzene with palladium acetate (Pd(OAc)2) in acetic acid results in a double cyclization reaction []. This reaction yields indeno[3,2-b]fluorene-6,12-dione as the final product. This example showcases the potential of using palladium catalysis to construct complex polycyclic aromatic structures from simpler starting materials like 1,4-dibenzoylbenzene.
Q3: What is the role of time-resolved resonance Raman spectroscopy in understanding the photochemistry of 1,4-dibenzoylbenzene?
A3: Time-resolved resonance Raman spectroscopy (TR3) is a powerful tool for studying short-lived intermediates formed during photochemical reactions, including those involving 1,4-dibenzoylbenzene. This technique provides vibrational spectroscopic information about these transient species, offering insights into their structure and dynamics. While the provided research doesn't specifically apply TR3 to 1,4-dibenzoylbenzene, it demonstrates its utility in elucidating the mechanism of ketyl radical formation in related benzophenone derivatives [, ]. Applying TR3 to 1,4-dibenzoylbenzene could provide valuable information about its excited-state behavior and potential reaction pathways under various conditions.
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